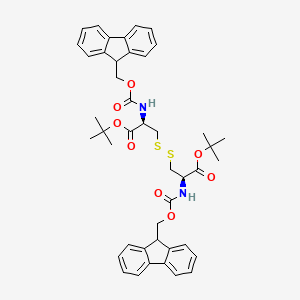

(Fmoc-Cys-OtBu)2

Übersicht

Beschreibung

“(Fmoc-Cys-OtBu)2” is an Fmoc protected cysteine derivative1. It is also known as Nα,Nα-Bis-Fmoc-L-cystine bis (tert-butyl ester)1. This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques1. Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, which are a critical component of protein structure1.

Synthesis Analysis

The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field2. A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed2. The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH2.

Molecular Structure Analysis

The molecular formula of “(Fmoc-Cys-OtBu)2” is C44H48N2O8S21. Its molecular weight is 797.011.

Chemical Reactions Analysis

The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field2. A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed2. The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH2.

Physical And Chemical Properties Analysis

The molecular formula of “(Fmoc-Cys-OtBu)2” is C44H48N2O8S21. Its molecular weight is 797.011.

Wissenschaftliche Forschungsanwendungen

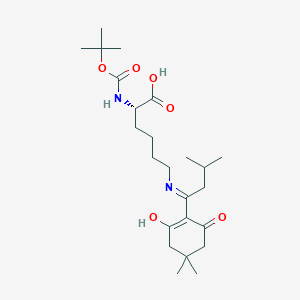

Cyclodextrin-Assisted Glycan Chain Extension on Protected Glycosyl Amino Acid : Cyclodextrins can significantly enhance the solubility of protected amino acids like Fmoc-Thr(GalNAcα1)-OtBu, facilitating enzymatic glycosylation without organic cosolvents. This method yielded a 50% success rate in one-pot reactions to obtain sialylated structures (Dudziak et al., 2000).

Aspartimide Problem in Fmoc-Based SPPS : A study explored the use of a novel Fmoc-Asp derivative to reduce aspartimide-related by-products in peptide synthesis. This approach showed significant improvements, especially in the synthesis of long peptides or difficult sequences (Mergler & Dick, 2005).

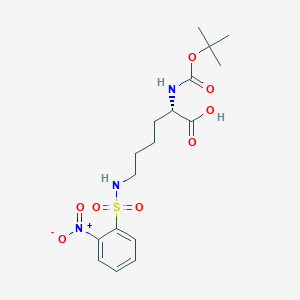

Development of a New Sulfonamide-Based Protecting Group : A sulfonamide-based protecting group (Fms) was developed, which shows promise in the solid-phase synthesis of unnatural peptides substituted with α-amino phosphonic acid, without significant modifications to the established Fmoc-based chemistry (Ishibashi et al., 2010).

Synthesis of Nonnatural Amino Acids : Research shows the synthesis of various chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids from Fmoc-Asp(OtBu)-OH, representing new series of nonnatural amino acids for combinatorial synthesis (Hamze et al., 2003).

Controlled Aggregation Properties of Modified Single Amino Acids : The study reports on self-assembled structures formed by Fmoc protected single amino acids like Fmoc-Glu(OtBu)-OH. These structures could be potentially useful in various applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

Synthesis and Evaluation as Artificial Receptors : An Fmoc-protected δ-sugar amino acid was synthesized and transformed into C2-symmetric macrocycles, which were evaluated for their binding properties, showing weak but significant binding to some purines (Billing & Nilsson, 2005).

Safety And Hazards

Zukünftige Richtungen

Cysteine derivatives like “(Fmoc-Cys-OtBu)2” are key intermediates for the convergent synthesis of proteins through native chemical ligation3. Advances in protecting group and linker technology, particularly the introduction of Fmoc-Trp (Boc) and Fmoc-Arg (Pmc/Pbf) derivatives, have made complex mixtures containing toxic and malodorous reagents no longer necessary, except in exceptional circumstances3. Most problems can be ameliorated by the appropriate choice of protected amino acid derivative and resin3.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50)/t37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCNHOFZFYLKLF-UWXQCODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Fmoc-Cys-OtBu)2 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)